Unmatched Kinase Selectivity: (2R,5S)-Ritlecitinib vs. Pan-JAK and JAK1/2 Inhibitors
(2R,5S)-Ritlecitinib demonstrates exceptional selectivity for JAK3, with no detectable activity against JAK1, JAK2, or TYK2 at concentrations up to 10,000 nM. In a comparative study, the covalent Jakinib ritlecitinib showed 900- to 2,500-fold selectivity for JAK3 over other JAKs [2]. This profile is in stark contrast to pan-JAK inhibitors like tofacitinib (which inhibits JAK1/3 with IC50s of 15/45 nM) and JAK1/2 inhibitors like baricitinib (IC50s of 0.78/2 nM) [1].
| Evidence Dimension | JAK3 Selectivity (IC50, nM) |
|---|---|
| Target Compound Data | JAK3: 33.1; JAK1, JAK2, TYK2: >10,000 |
| Comparator Or Baseline | Baricitinib: JAK1=0.78, JAK2=2, JAK3=253; Tofacitinib: JAK1=15, JAK2=71, JAK3=45 |
| Quantified Difference | Ritlecitinib JAK3 IC50 is ~8-fold lower (more potent) than baricitinib's JAK3 IC50, and its selectivity index for JAK3 over JAK1/JAK2 is >300-fold. |
| Conditions | In vitro kinase activity assay in the presence of 1 mM ATP |
Why This Matters
This high selectivity minimizes off-target inhibition of JAK1/JAK2-dependent pathways (e.g., erythropoiesis, lipid metabolism), potentially leading to an improved safety profile.
- [1] PMC9470217, Table 1. IC50 values for JAK inhibitors. Data for ritlecitinib, baricitinib, tofacitinib. Accessed April 2026. View Source
- [2] Bonelli M, Kerschbaumer A, Kastrati K, et al. Differences in JAK Isoform Selectivity among Different Types of JAK Inhibitors Evaluated for Rheumatic Diseases Through In Vitro Profiling. Arthritis Rheumatol. 2023. View Source
